Home > Products > Screening Compounds P80273 > 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol
4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol -

4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol

Catalog Number: EVT-4663927
CAS Number:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor. This compound exhibits an ED50 of 2.3 mg/kg in rats, demonstrates high oral bioavailability, and has low to moderate clearance in preclinical species. []
  • Relevance: JNJ 54166060 shares a core structure with 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, both featuring the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine moiety. The research highlights the structure-activity relationships (SAR) within this chemical series, suggesting structural modifications that influence P2X7 antagonism. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a potent P2X7 antagonist discovered through a dipolar cycloaddition reaction. It displays robust P2X7 receptor occupancy at low doses in rats, with an ED50 of 0.06 mg/kg. []
  • Relevance: Though not identical in structure to 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, Compound 29 provides valuable insights into designing P2X7 antagonists. Both compounds contain a tetrahydro-pyridine ring, with Compound 29 incorporating a triazole ring. The described dipolar cycloaddition reaction offers a potential synthetic route for accessing structurally related analogs of 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol. []

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Compound 35 is another potent P2X7 antagonist, exhibiting an ED50 of 0.07 mg/kg in rats. It displays good solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders. []
  • Relevance: Similar to Compound 29, Compound 35 shares the tetrahydro-pyridine core with 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol and also incorporates a triazole ring. This compound further reinforces the SAR data and synthetic approaches applicable to the tetrahydro-pyridine class of P2X7 antagonists. []

2-[2-(4-Methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

  • Compound Description: BYK191023 is a selective and arginine-competitive inhibitor of inducible nitric oxide synthase (iNOS). It acts as a reversible inhibitor in the absence of NADPH but displays time- and NADPH-dependent irreversible inhibition of iNOS. []
  • Relevance: This compound, while structurally distinct from 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, is classified as an imidazopyridine derivative. This shared chemical class suggests potential for overlapping biological activities or pharmacological profiles. []

4-(3H-Imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (1f) and 4-(2-Methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (2b)

  • Compound Description: Compounds 1f and 2b were designed as potential inhibitors of lumazine synthase in Mycobacterium tuberculosis. [] Docking studies showed they fit well within the enzyme's active site. []
  • Relevance: Both 1f and 2b, along with 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, share the imidazo(4,5-b)pyridine core. This suggests they could be grouped into the same chemical class or category. []

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

  • Compound Description: TA-606 is a prodrug of 606A, a potent angiotensin II-receptor antagonist. [, , , ] It exhibits a longer duration of action and greater bioavailability than 606A. [, , , ]
  • Relevance: Both TA-606 and 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol contain a tetrahydroimidazo[4,5-c]pyridine moiety. Although TA-606 has a more complex structure overall, this shared core suggests potential for shared chemical properties. [, , , ]

2-Propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid disodium salt (606A)

  • Compound Description: 606A is a potent AT1-receptor antagonist. [, ] It demonstrates antihypertensive effects, reduces cardiac hypertrophy, improves endothelium-dependent relaxation, and enhances renal function in hypertensive rat models. [, ]
  • Relevance: Similar to TA-606, 606A shares the tetrahydroimidazo[4,5-c]pyridine core with 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol. Despite being a different molecule, this shared structural feature suggests they may have some chemical similarities. [, ]

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174, the active metabolite of losartan, is an AT1 receptor antagonist. It exhibits cardioprotective effects against myocardial ischemia-reperfusion injury by stimulating AT2 receptors and activating the kallikrein-kinin system. []
  • Relevance: While EXP3174 doesn't share the exact core structure with 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, both compounds fall within the broader category of angiotensin receptor modulators. Understanding the structural features and mechanisms of action of related compounds like EXP3174 can provide valuable insights into potential therapeutic applications and SAR for the target compound. []

5-Diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid (PD 121981)

  • Compound Description: PD 121981 acts as an AT2 receptor antagonist. []
  • Relevance: PD 121981, similar to 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, contains the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine core. Even though they have distinct substituents, this shared structural motif suggests they belong to the same chemical class. []

S-(+)-1-([4-(Dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid (PD123,319)

  • Compound Description: PD123,319 acts as a selective AT2 receptor antagonist. [, ]
  • Relevance: PD123,319, like 4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol, contains a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structural motif. Although their structures are not identical, this shared core suggests a potential for similar chemical properties. [, ]

Properties

Product Name

4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol

IUPAC Name

4-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)phenol

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-18-11-3-2-8(17)6-9(11)12-13-10(4-5-14-12)15-7-16-13/h2-3,6-7,12,14,17H,4-5H2,1H3,(H,15,16)

InChI Key

HXIXONBZDJFCQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)O)C2C3=C(CCN2)NC=N3

Canonical SMILES

COC1=C(C=C(C=C1)O)C2C3=C(CCN2)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.